molecular formula C18H19N3O4 B2733978 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-62-0

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No. B2733978
CAS RN: 338956-62-0
M. Wt: 341.367
InChI Key: WQJPVCRGQGPPGE-YKTCLATHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MMH or MMHOS and is a derivative of hydrazone-based compounds. MMHOS has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis and Transformation in Chemistry : A study by Abdel-Khalik et al. (2000) discusses the synthesis of 2-Arylhydrazono-3-oxopropanals and their transformation into various chemical structures, including oximes, isoxazoles, and arylazopyrazoles. This research provides insights into the versatility of compounds like the one in synthetic chemistry and their potential as precursors for various organic compounds (Abdel-Khalik, Agamy, & Elnagdi, 2000).

  • Antimicrobial Activities : Hirpara et al. (2003) investigated azomethines and thiazolidinones derived from similar compounds for their antimicrobial properties. This study highlights the potential of these compounds in developing new antimicrobial agents (Hirpara, Parekh, & Parekh, 2003).

  • Chemical Kinetics and Reactivity : Worek et al. (1999) focused on the kinetics of cholinesterases inhibited by organophosphates and the reactivation potential by oximes. This research is crucial in understanding the interaction of such compounds with biological enzymes and their potential therapeutic applications (Worek, Diepold, & Eyer, 1999).

  • Tautomeric Behavior : A study by Kurasawa et al. (1986) explored the tautomeric behavior of compounds structurally related to the one . Understanding such chemical properties is essential in the design and synthesis of novel compounds with specific desired properties (Kurasawa, Muramatsu, Yamazaki, Tajima, Okamoto, & Takada, 1986).

  • Organic Electronics : Flagg et al. (2019) researched the use of similar compounds in organic electronics, specifically focusing on their hydration properties and impact on polymer crystallinity. Such studies are significant in the development of new materials for electronic applications (Flagg, Bischak, Onorato, Rashid, Luscombe, & Ginger, 2019).

  • Biological Activities : Vittorio et al. (1995) synthesized isoquinolinoyl-hydrazones to evaluate their antibacterial and antifungal activities. This research contributes to our understanding of the biological applications of such compounds (Vittorio, Ronsisvalle, Marrazzo, & Blandino, 1995).

properties

IUPAC Name

(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-8-4-13(5-9-15)18(22)17(12-19-25-3)21-20-14-6-10-16(24-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPVCRGQGPPGE-YKTCLATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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